N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide
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Overview
Description
N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide is a complex organic compound with the molecular formula C27H21NO2S It is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a xanthenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group is introduced to the phenyl ring through a nucleophilic substitution reaction.
Coupling with Xanthenyl Acetamide: The intermediate is then coupled with xanthenyl acetamide under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group back to a thiol.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The xanthenyl acetamide moiety may also contribute to its biological effects by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(phenylsulfanyl)acetamide: Similar structure but lacks the xanthenyl group.
N-(2-phenylsulfanylphenyl)-2-(9H-xanthen-9-yl)acetamide: Very similar structure with slight variations in the positioning of functional groups.
Uniqueness
N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide is unique due to the presence of both the phenylsulfanyl and xanthenyl acetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H21NO2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(2-phenylsulfanylphenyl)-2-(9H-xanthen-9-yl)acetamide |
InChI |
InChI=1S/C27H21NO2S/c29-27(28-23-14-6-9-17-26(23)31-19-10-2-1-3-11-19)18-22-20-12-4-7-15-24(20)30-25-16-8-5-13-21(22)25/h1-17,22H,18H2,(H,28,29) |
InChI Key |
MUDCLDHDAJDIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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